molecular formula C12H10ClNO3 B2522268 N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide CAS No. 855715-46-7

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide

Cat. No.: B2522268
CAS No.: 855715-46-7
M. Wt: 251.67
InChI Key: GJOKGQKLBFSLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is a chemical compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, an acetyl group, and a chloroacetamide moiety. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide typically involves the following steps:

    Formation of 2-acetyl-1-benzofuran: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloroacetamide group: This step involves the reaction of 2-acetyl-1-benzofuran with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are essential to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Nucleophilic substitution: Formation of N-substituted derivatives.

    Oxidation: Formation of benzofuran-quinone derivatives.

    Reduction: Formation of 2-hydroxy-1-benzofuran derivatives.

Scientific Research Applications

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: Used as a probe to study enzyme interactions and metabolic pathways.

    Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The benzofuran ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-acetyl-1-benzofuran-3-yl)acetamide: Lacks the chloroacetamide group, which may result in different biological activities.

    2-acetyl-1-benzofuran: Lacks both the chloroacetamide and amide groups, leading to distinct chemical properties and reactivity.

Uniqueness

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is unique due to the presence of both the benzofuran ring and the chloroacetamide group, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.

Properties

IUPAC Name

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-7(15)12-11(14-10(16)6-13)8-4-2-3-5-9(8)17-12/h2-5H,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOKGQKLBFSLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.